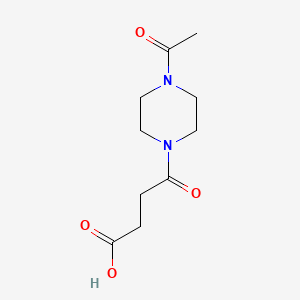

4-(4-Acetylpiperazin-1-yl)-4-oxobutanoic acid

Übersicht

Beschreibung

This compound is a derivative of piperazine, a heterocyclic organic compound commonly used in the pharmaceutical industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Acetylpiperazin-1-yl)-4-oxobutanoic acid typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups . These methods are chosen based on the desired yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification using chromatography techniques .

Analyse Chemischer Reaktionen

Types of Reactions

4-(4-Acetylpiperazin-1-yl)-4-oxobutanoic acid undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and alkylating agents (e.g., methyl iodide). Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired product .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines .

Wissenschaftliche Forschungsanwendungen

4-(4-Acetylpiperazin-1-yl)-4-oxobutanoic acid has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Employed in the study of enzyme interactions and protein binding.

Medicine: Investigated for its potential therapeutic effects, including its use as an intermediate in drug synthesis.

Industry: Utilized in the production of specialty chemicals and materials

Wirkmechanismus

The mechanism of action of 4-(4-Acetylpiperazin-1-yl)-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways. For instance, it may function as an inhibitor of bacterial DNA gyrase, a type II topoisomerase enzyme, by binding to the ATP-binding site of DNA gyrase, preventing the enzyme from catalyzing the negative supercoiling of DNA .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include other piperazine derivatives such as:

- 1-Acetyl-4-(carboxymethyl)piperazine

- 2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide

- 7-(4-Acetylpiperazin-1-yl)-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid .

Uniqueness

What sets 4-(4-Acetylpiperazin-1-yl)-4-oxobutanoic acid apart is its specific structure, which allows it to interact uniquely with certain biological targets, making it a valuable compound for research and industrial applications.

Biologische Aktivität

4-(4-Acetylpiperazin-1-yl)-4-oxobutanoic acid, with the CAS number 389056-48-8, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article synthesizes available research findings on its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be described as follows:

- Molecular Formula : C₁₃H₁₈N₂O₃

- Molecular Weight : 250.29 g/mol

- Chemical Structure : The compound features a piperazine ring substituted with an acetyl group and a ketone functional group, contributing to its biological properties.

The biological activity of this compound is primarily attributed to its interaction with various biochemical pathways:

- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting processes such as protein synthesis and cell signaling.

- Receptor Modulation : It may interact with neurotransmitter receptors, influencing neurological functions and presenting potential applications in treating mental health disorders.

Biological Activity Overview

The following table summarizes the key biological activities reported for this compound:

Case Studies

Several studies have explored the biological implications of this compound:

-

Antimicrobial Activity :

- A study demonstrated that the compound inhibited the growth of E. coli and Staphylococcus aureus, suggesting its potential as an antimicrobial agent. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both strains.

-

Antitumor Effects :

- In vitro assays revealed that the compound reduced cell viability in various cancer cell lines, including breast and colorectal cancer cells, with IC50 values ranging from 15 to 25 µM. Further investigations are warranted to explore its mechanism of action in cancer therapy.

-

Neuroprotective Properties :

- Research indicated that the compound could mitigate oxidative stress-induced neuronal damage in SH-SY5Y cells, enhancing cell survival rates by approximately 30% compared to untreated controls.

Eigenschaften

IUPAC Name |

4-(4-acetylpiperazin-1-yl)-4-oxobutanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O4/c1-8(13)11-4-6-12(7-5-11)9(14)2-3-10(15)16/h2-7H2,1H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSAMZHWOFXKAGI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCN(CC1)C(=O)CCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201328625 | |

| Record name | 4-(4-acetylpiperazin-1-yl)-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201328625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

30.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24832384 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

389056-48-8 | |

| Record name | 4-(4-acetylpiperazin-1-yl)-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201328625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.